molecular formula C11H22N2O2 B13879642 Tert-butyl 3-amino-3-propan-2-ylazetidine-1-carboxylate

Tert-butyl 3-amino-3-propan-2-ylazetidine-1-carboxylate

Cat. No.: B13879642
M. Wt: 214.30 g/mol
InChI Key: OWHMZIYBGNDLNN-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-propan-2-ylazetidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-propan-2-ylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, with the use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-propan-2-ylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 3-amino-3-propan-2-ylazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-propan-2-ylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and the biochemical pathways they regulate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-3-propan-2-ylazetidine-1-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl 3-amino-3-propan-2-ylazetidine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-8(2)11(12)6-13(7-11)9(14)15-10(3,4)5/h8H,6-7,12H2,1-5H3

InChI Key

OWHMZIYBGNDLNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CN(C1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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